2-methyl-N-[(thiophen-3-yl)methyl]propanamide
Description
2-Methyl-N-[(thiophen-3-yl)methyl]propanamide is a synthetic amide derivative featuring a thiophene ring substituted at the 3-position and a branched methyl group on the propanamide backbone. This compound belongs to a class of molecules where structural modifications, such as aromatic substitutions and alkyl chain variations, significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)9(11)10-5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXLTMBVSCYQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(thiophen-3-yl)methyl]propanamide typically involves the reaction of 3-thiophenemethylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-methyl-N-[(thiophen-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(thiophen-3-yl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Thiophene vs. The trifluoromethyl and nitro groups in Flutamide contribute to its high lipophilicity and antiandrogen activity . The hydroxylated thiophene analog (3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide) exhibits polar characteristics due to the hydroxyl group, making it suitable as a reference standard in analytical workflows .
Tetrazole-Containing Analogues: Tetrazole rings (e.g., in CAS 483993-91-5) are known to mimic carboxylic acids, suggesting possible applications in central nervous system (CNS) targeting due to improved blood-brain barrier penetration .
Pharmacological and Industrial Relevance
- Flutamide Analogs :
- Thiophene Derivatives: Thiophene rings are prevalent in antiviral and anti-inflammatory agents.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-N-[(thiophen-3-yl)methyl]propanamide, and what analytical techniques validate its purity?
Methodological Answer: The synthesis typically involves a multi-step sequence:
Thiophene Functionalization : Introduce a methylaminomethyl group to the thiophene ring via nucleophilic substitution or reductive amination .
Amide Formation : React 2-methylpropanoyl chloride with the thiophen-3-ylmethylamine intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Q. Validation Techniques :
- NMR Spectroscopy : Confirms regiochemistry (e.g., thiophene C-H coupling in -NMR) and amide bond formation (-NMR carbonyl signal at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 212.0845) .
- HPLC : Assesses purity (>95% for biological assays) .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement. Key parameters include bond angles between the thiophene sulfur and adjacent carbons (~99°) and torsional angles in the propanamide chain .
- FT-IR Spectroscopy : Identifies characteristic bands (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) .
- UV-Vis Spectroscopy : Detects π→π* transitions in the thiophene ring (λ~235 nm) .
Q. How does the compound’s reactivity with common reagents (e.g., oxidizing agents) impact its stability?
Methodological Answer:
- Oxidation : Thiophene’s sulfur atom is susceptible to oxidation (e.g., with HO), forming sulfoxides/sulfones, which alter electronic properties. Stabilization requires inert atmospheres and antioxidants like BHT .
- Hydrolysis : The amide bond resists hydrolysis under physiological pH but degrades in strong acidic/basic conditions (e.g., 1M HCl, 60°C). Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) guide storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in silico activity data?
Methodological Answer:
- Data Triangulation :
- In Vitro Assays : Measure IC values for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays .
- Molecular Dynamics (MD) Simulations : Compare binding free energies (e.g., using AutoDock Vina) to identify discrepancies in binding pocket interactions .
- Metabolite Screening : LC-MS/MS detects off-target interactions or metabolic byproducts (e.g., sulfoxidation) that reduce potency .
Q. Example Workflow :
Perform dose-response curves (in vitro).
Simulate ligand-protein docking (in silico).
Cross-validate with mutagenesis studies (e.g., Ala-scanning of target residues) .
Q. What strategies improve bioavailability through structural modification?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce LogP from ~2.8 to <2.0, enhancing aqueous solubility.
- Prodrug Design : Mask the amide as a tert-butyl carbamate, which cleaves in vivo via esterases .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create co-crystals with enhanced dissolution rates (assessed via powder XRD and dissolution testing) .
Table 1 : Bioavailability Parameters Before/After Modification
| Parameter | Original Compound | Modified (Prodrug) |
|---|---|---|
| LogP | 2.8 | 1.9 |
| Solubility (mg/mL) | 0.15 | 1.2 |
| T (h) | 1.5 | 4.0 |
Q. How to design experiments elucidating enzyme interaction mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) between the compound and target enzyme .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve enzyme-ligand complexes at near-atomic resolution (3–4 Å) to identify allosteric binding sites .
Case Study :
For COX-2 inhibition:
Pre-incubate enzyme with compound (10 µM).
Monitor prostaglandin E production via ELISA.
Correlate inhibition with MD-predicted binding poses .
Q. How to address batch-to-batch variability in biological assays?
Methodological Answer:
- Quality Control (QC) Protocols :
- HPLC-UV Purity Checks : Ensure >98% purity for each batch.
- Stability-Indicating Methods : Use forced degradation (e.g., 0.1N NaOH, 24h) to validate assay robustness .
- Statistical Analysis : Apply ANOVA to batch data (n=3) and exclude outliers via Grubbs’ test (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
